7-(Benzyloxy)-1-methylindazole 7-(Benzyloxy)-1-methylindazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13777029
InChI: InChI=1S/C15H14N2O/c1-17-15-13(10-16-17)8-5-9-14(15)18-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3
SMILES: CN1C2=C(C=CC=C2OCC3=CC=CC=C3)C=N1
Molecular Formula: C15H14N2O
Molecular Weight: 238.28 g/mol

7-(Benzyloxy)-1-methylindazole

CAS No.:

Cat. No.: VC13777029

Molecular Formula: C15H14N2O

Molecular Weight: 238.28 g/mol

* For research use only. Not for human or veterinary use.

7-(Benzyloxy)-1-methylindazole -

Specification

Molecular Formula C15H14N2O
Molecular Weight 238.28 g/mol
IUPAC Name 1-methyl-7-phenylmethoxyindazole
Standard InChI InChI=1S/C15H14N2O/c1-17-15-13(10-16-17)8-5-9-14(15)18-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3
Standard InChI Key VPUWWVAOTJGQTQ-UHFFFAOYSA-N
SMILES CN1C2=C(C=CC=C2OCC3=CC=CC=C3)C=N1
Canonical SMILES CN1C2=C(C=CC=C2OCC3=CC=CC=C3)C=N1

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

7-(Benzyloxy)-1-methylindazole belongs to the indazole family, featuring a bicyclic structure with two adjacent nitrogen atoms. The compound’s IUPAC name is 1-methyl-7-(phenylmethoxy)-1H-indazole, reflecting its substitution pattern. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC15H14N2O\text{C}_{15}\text{H}_{14}\text{N}_2\text{O}
Molecular Weight238.28 g/mol
DensityNot reported
Boiling PointNot reported
SMILES NotationCN1C2=C(C=CC=C2OCC3=CC=CC=C3)C=N1
Canonical SMILESCN1C2=C(C=CC=C2OCC3=CC=CC=C3)C=N1

The benzyloxy group at the 7-position enhances the compound’s lipophilicity, as evidenced by its LogP value of 2.112 (calculated for analogues) . The methyl group at the 1-position stabilizes the indazole ring through steric and electronic effects, as demonstrated in X-ray crystallography studies of related structures .

Spectroscopic Data

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 7-(benzyloxy)-1-methylindazole remain partially unpublished, but analogues such as 7-bromo-1H-indazole-3-carboxylate exhibit characteristic peaks. For example:

  • 1H^1\text{H} NMR: Aromatic protons resonate between δ 7.2–7.8 ppm, while the methyl group appears as a singlet near δ 3.0 ppm .

  • 13C^{13}\text{C} NMR: The carbonyl carbon in ester derivatives appears at ~165 ppm, and benzyloxy carbons are observed at ~70 ppm .

  • MS: Electron ionization (EI) spectra show molecular ion peaks at m/z 238.28, consistent with the molecular weight.

Synthetic Methodologies

Direct Benzylation of 7-Hydroxyindazole

The most common synthesis involves reacting 7-hydroxyindazole with benzyl halides (e.g., benzyl chloride or bromide) under basic conditions. A typical procedure includes:

  • Dissolving 7-hydroxy-1-methylindazole in dimethylformamide (DMF).

  • Adding potassium carbonate (K2_2CO3_3) as a base to deprotonate the hydroxyl group.

  • Introducing benzyl bromide dropwise at 0°C to minimize side reactions.

  • Stirring the mixture for 2–4 hours, followed by extraction with ethyl acetate and purification via column chromatography .

This method yields 7-(benzyloxy)-1-methylindazole with >70% efficiency, as validated by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

Pharmacological Relevance and Applications

Role in KRAS Inhibition

7-(Benzyloxy)-1-methylindazole derivatives have been explored as covalent inhibitors of KRASG12C^\text{G12C}, a prevalent oncogenic mutant in non-small cell lung cancer . For example, compound 7 (a structural analogue) demonstrated moderate cellular activity (IC50=4400±73 nM\text{IC}_{50} = 4400 \pm 73 \ \text{nM}) in NCI-H358 cells, though optimization is required to enhance potency . Key interactions include:

  • Covalent binding to cysteine 12 in KRASG12C^\text{G12C}.

  • Hydrophobic interactions with switch-II pocket residues .

Future Directions and Research Opportunities

Optimization of Synthetic Routes

Future work could focus on:

  • Flow chemistry to improve reaction efficiency and reduce waste .

  • Enzymatic catalysis for enantioselective synthesis of chiral indazole derivatives .

Expansion of Therapeutic Applications

  • Oncology: Developing bifunctional PROTACs (proteolysis-targeting chimeras) targeting KRASG12C^\text{G12C} .

  • Neurology: Screening for activity against neurodegenerative disease targets like tau protein .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator